Lithium bis-trimethylsilyl amide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

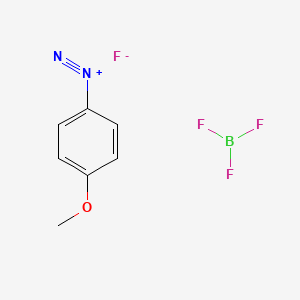

Molecular Formula |

C7H7BF4N2O |

|---|---|

Molecular Weight |

221.95 g/mol |

IUPAC Name |

4-methoxybenzenediazonium;trifluoroborane;fluoride |

InChI |

InChI=1S/C7H7N2O.BF3.FH/c1-10-7-4-2-6(9-8)3-5-7;2-1(3)4;/h2-5H,1H3;;1H/q+1;;/p-1 |

InChI Key |

CNKRQRKNUIYISU-UHFFFAOYSA-M |

Canonical SMILES |

B(F)(F)F.COC1=CC=C(C=C1)[N+]#N.[F-] |

Origin of Product |

United States |

Foundational & Exploratory

Lithium Bis(trimethylsilyl)amide: A Comprehensive Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium bis(trimethylsilyl)amide, commonly abbreviated as LiHMDS, is a potent, sterically hindered, non-nucleophilic strong base that has become an indispensable tool in modern organic synthesis.[1][2] Its unique combination of high basicity and low nucleophilicity allows for highly selective deprotonation reactions, making it invaluable in the construction of complex molecular architectures, particularly in the pharmaceutical and fine chemical industries.[2] This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and diverse applications of LiHMDS, with a focus on experimental protocols and reaction mechanisms relevant to drug development and chemical research.

Discovery and History

The development of metalated silylamines, including LiHMDS, was pioneered by the work of German chemists U. Wannagat and H. Niederprüm in the early 1960s. Their research into silicon-nitrogen compounds laid the groundwork for the synthesis and characterization of a new class of sterically demanding amide bases. While the initial publications focused on a range of silylamido derivatives, the unique utility of the lithium variant as a strong, non-nucleophilic base in organic synthesis was recognized and developed in subsequent decades. Its commercial availability has since solidified its position as a go-to reagent for challenging deprotonation reactions.

Physicochemical Properties

LiHMDS is a white, crystalline solid that is highly reactive and sensitive to moisture.[3][4] It is typically handled as a solution in inert, aprotic solvents such as tetrahydrofuran (B95107) (THF), hexane (B92381), or toluene (B28343) to mitigate its pyrophoric nature.[3] The physical and chemical properties of LiHMDS are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₁₈LiNSi₂ | [3] |

| Molar Mass | 167.33 g/mol | [3][5] |

| Appearance | White to light yellow crystalline solid | [4][5][6] |

| Melting Point | 71-72 °C (160-162 °F; 344-345 K) | [4][5] |

| Boiling Point | 110-115 °C at 1.33 hPa | |

| Density | 0.86 g/cm³ at 25 °C | [5] |

| Solubility | Soluble in most aprotic solvents (THF, hexane, toluene) | [5] |

| pKa of Conjugate Acid | ~26 | [5] |

Structural Considerations: In solution, LiHMDS exists as aggregates, the nature of which is highly dependent on the solvent. In non-coordinating solvents like pentane (B18724) or aromatics, it predominantly forms a cyclic trimer.[5] In coordinating solvents such as ethers and amines, monomeric and dimeric species become more prevalent, with solvent molecules coordinating to the lithium centers.[5] This aggregation behavior can significantly influence the reactivity and selectivity of the base.

Synthesis and Experimental Protocols

LiHMDS is commercially available but can also be readily prepared in the laboratory. The most common method involves the deprotonation of bis(trimethylsilyl)amine with an organolithium reagent, typically n-butyllithium.[5]

General Synthesis Workflow

The following diagram illustrates the typical laboratory synthesis of LiHMDS.

Caption: General workflow for the laboratory synthesis of LiHMDS.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[7][8]

Materials:

-

Bis(trimethylsilyl)amine (hexamethyldisilazane, HMDS)

-

n-Butyllithium (n-BuLi) in hexane (concentration typically 1.6 M or 2.5 M)

-

Anhydrous hexane or other suitable inert solvent

-

Anhydrous tetrahydrofuran (THF) (if preparing a THF solution)

Equipment:

-

A flame-dried, two or three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

-

Ice bath

-

Syringes and needles for transfer of air-sensitive reagents

Procedure:

-

Under a positive pressure of an inert gas (nitrogen or argon), charge the reaction flask with a solution of bis(trimethylsilyl)amine (1.05 equivalents) in anhydrous hexane.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add a solution of n-butyllithium in hexane (1.00 equivalent) dropwise via the dropping funnel over a period of 10-30 minutes. The addition is exothermic, and a white precipitate may form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional 10-30 minutes.

-

The resulting slurry or solution of LiHMDS in hexane can be used directly. Alternatively, the hexane can be removed under reduced pressure to yield LiHMDS as a white solid.[7]

-

For a solution in THF, the hexane can be removed in vacuo, and the resulting solid can be dissolved in anhydrous THF.

Safety Precautions: n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere. LiHMDS is flammable, corrosive, and reacts violently with water.[3][4] Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, and gloves) must be worn at all times.

Applications in Organic Synthesis

The utility of LiHMDS stems from its character as a strong, sterically hindered, non-nucleophilic base.[1][5] This allows it to deprotonate a wide range of acidic protons without competing nucleophilic attack on electrophilic centers in the substrate.

Enolate Formation

One of the most common applications of LiHMDS is the generation of lithium enolates from carbonyl compounds.[3] Due to its steric bulk, LiHMDS often provides high selectivity for the kinetic enolate (deprotonation at the less substituted α-carbon). These enolates are key intermediates in numerous carbon-carbon bond-forming reactions.

Caption: Enolate formation using LiHMDS.

This reactivity is central to reactions such as:

-

Aldol reactions: The generated enolates can react with aldehydes or ketones to form β-hydroxy carbonyl compounds.

-

Claisen condensations: LiHMDS is used to form ester enolates, which then undergo condensation.[3][5]

-

Fráter–Seebach alkylation: Stereoselective alkylation of chiral β-hydroxy esters, where LiHMDS is used for the deprotonation steps.[5]

As a Ligand in Organometallic Chemistry

LiHMDS can act as a ligand, reacting with metal halides in a salt metathesis reaction to form metal bis(trimethylsilyl)amide complexes.[5] The bulky bis(trimethylsilyl)amido ligand imparts several useful properties to the resulting metal complexes:

-

Increased solubility: The lipophilic nature of the ligand enhances solubility in nonpolar organic solvents.[5]

-

Monomeric nature: The steric hindrance prevents the formation of polymeric structures, leading to discrete and more reactive monomeric complexes.[5]

These metal amide complexes are important precursors for the synthesis of more complex coordination compounds and catalysts.[1][5]

Niche Applications in Drug Development and Materials Science

-

Palladium-Catalyzed Aminations: LiHMDS can serve as an ammonia (B1221849) surrogate in Buchwald-Hartwig amination reactions to synthesize primary anilines.[3]

-

Synthesis of Heterocycles: It is employed in the synthesis of various heterocyclic systems, including β-lactams and pyranones.[3][9]

-

Polymer Chemistry: LiHMDS is used as a catalyst for the ring-opening polymerization of lactide to produce polylactide (PLA), a biodegradable polymer with significant biomedical applications.[10] It has also been used in the deprotection of poly(ethylene glycol) derivatives.[3]

-

Atomic Layer Deposition (ALD): The volatility of LiHMDS has led to its investigation for use in ALD to create lithium-containing thin films for materials science applications.[1][5]

Reaction Mechanisms

The mechanism of LiHMDS-mediated reactions can be complex and is often influenced by the solvent and the aggregation state of the base.

Mechanism of Ketone Enolization

The enolization of ketones with LiHMDS is a well-studied process. Kinetic studies have shown that the reaction is first-order in the ketone and that proton transfer is the rate-limiting step.[11] The specific solvated form of the LiHMDS monomer or dimer can influence the stereoselectivity (E/Z) of the resulting enolate.[11]

Caption: Simplified mechanism for LiHMDS-mediated ketone enolization.

Conclusion

Lithium bis(trimethylsilyl)amide is a cornerstone of modern synthetic chemistry, offering a unique combination of properties that make it an exceptional tool for researchers in both academic and industrial settings, including the critical field of drug development.[2] Its ability to effect clean and selective deprotonations has enabled the synthesis of countless complex molecules. A thorough understanding of its properties, handling, and reaction mechanisms is essential for any scientist seeking to leverage its full potential in the design and execution of sophisticated synthetic strategies.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Lithium Bis(trimethylsilyl)amide (LiHMDS) [commonorganicchemistry.com]

- 5. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]

- 6. Lithium bis(trimethylsilyl)amide | 4039-32-1 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. scispace.com [scispace.com]

- 9. Page loading... [guidechem.com]

- 10. Exploring the Catalytic Efficiency of Lithium Bis(trimethylsilyl)amide (LiHMDS) in Lactide Polymerization | MDPI [mdpi.com]

- 11. Lithium Hexamethyldisilazide Mediated Enolization of Highly Substituted Aryl Ketones: Structural and Mechanistic Basis of the E/Z Selectivities - PMC [pmc.ncbi.nlm.nih.gov]

Lithium Hexamethyldisilazide (LiHMDS): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Lithium hexamethyldisilazide, commonly abbreviated as LiHMDS, is a potent, non-nucleophilic base that has become an indispensable tool in modern organic synthesis. Its unique combination of strong basicity and significant steric hindrance allows for highly selective deprotonation reactions, making it a favored reagent for the formation of sensitive intermediates such as enolates. This technical guide provides an in-depth overview of the physical and chemical properties of LiHMDS, detailed experimental protocols for its preparation and use, and essential safety information.

Core Physical and Chemical Properties

LiHMDS is a white, flammable, and moisture-sensitive solid at room temperature.[1] It is commercially available as a solid or as a solution in various aprotic solvents like tetrahydrofuran (B95107) (THF), hexane, or toluene.[1][2] The properties of LiHMDS are summarized in the tables below.

Physical Properties of LiHMDS

| Property | Value | References |

| Chemical Formula | LiN(Si(CH₃)₃)₂ | [2] |

| Molar Mass | 167.33 g·mol⁻¹ | [2] |

| Appearance | White solid | [2] |

| Melting Point | 71 to 72 °C (160 to 162 °F; 344 to 345 K) | [2] |

| Boiling Point | 80 to 84 °C (176 to 183 °F; 353 to 357 K) at 0.001 mmHg | [2] |

| Density | 0.86 g/cm³ at 25 °C | [2] |

Chemical and Spectroscopic Properties of LiHMDS

| Property | Value/Description | References |

| pKa of Conjugate Acid (HMDS) | ~26 in THF | [2][3] |

| Solubility | Soluble in most aprotic solvents such as THF, hexane, and toluene. Decomposes in water. | [2] |

| Structure in Solution | Exists as aggregates, typically a cyclic trimer in the absence of coordinating species. In THF, it is a dimer-monomer mixture, while in hydrocarbons, it is a tetramer-dimer mixture. | [2] |

| ¹H NMR | Chemical shifts are dependent on the solvent and aggregation state. | [4][5][6] |

| ¹³C NMR | Dependent on solvent and aggregation state. | [4] |

| ¹⁵N NMR | Can be used to study aggregation states. | [7] |

| ⁶Li NMR | Useful for probing the structure of LiHMDS aggregates and complexes. | [7] |

| IR Spectroscopy | Can be used to monitor reactions involving LiHMDS, for example, by observing the disappearance of a ketone's carbonyl stretch during enolization. | [8] |

Structural Representation and Aggregation

In the absence of coordinating solvents, LiHMDS has a propensity to form a cyclic trimer. The structure and aggregation state are highly dependent on the solvent environment.

Experimental Protocols

Preparation of LiHMDS

LiHMDS is typically prepared by the deprotonation of bis(trimethylsilyl)amine (HMDS) with n-butyllithium (n-BuLi).[9][10] This can be performed in situ or to prepare a stock solution.

Materials:

-

Bis(trimethylsilyl)amine (HMDS), freshly distilled

-

n-Butyllithium (n-BuLi) in hexanes, titrated solution

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Schlenk line or glovebox for inert atmosphere

-

Dry glassware

Procedure:

-

Under an inert atmosphere (argon or nitrogen), add freshly distilled HMDS (1.05 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum.

-

Add anhydrous THF to the flask. The volume should be approximately equal to the volume of the n-BuLi solution to be added.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a titrated solution of n-BuLi (1.0 equivalent) dropwise to the stirred HMDS solution. The addition should be done along the side of the flask to ensure efficient mixing and heat dissipation.

-

After the addition is complete, warm the reaction mixture to 0 °C and stir for an additional 10-30 minutes to ensure complete deprotonation.

-

The resulting solution of LiHMDS is ready for use. If not used immediately, it should be stored under an inert atmosphere.

Titration of LiHMDS Solutions

The concentration of LiHMDS solutions can decrease over time, and it is crucial to determine the exact molarity before use. While titration of LiHMDS can be challenging due to its lower basicity compared to alkyllithiums, several methods have been reported. One common method involves the use of a suitable indicator. However, it's important to note that some indicators used for alkyllithiums may not work effectively with LiHMDS.

Enolate Formation

A primary application of LiHMDS is the generation of kinetic enolates from ketones and esters due to its bulky nature, which favors deprotonation at the less sterically hindered α-carbon.[2][11]

General Procedure for Kinetic Enolate Formation:

-

Dissolve the carbonyl compound in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add a solution of LiHMDS (typically 1.0-1.1 equivalents) to the cooled carbonyl solution.

-

Stir the reaction mixture at -78 °C for a specified time (e.g., 30-60 minutes) to ensure complete enolate formation.

-

The resulting lithium enolate solution is then ready to be quenched with an electrophile.

Use in Wittig Reactions

LiHMDS can be employed as a strong base to deprotonate phosphonium (B103445) salts to generate the corresponding ylides for the Wittig reaction.[1]

Procedure Excerpt for Ylide Generation: LiHMDS (1.0 M in THF, 15 mL, 15 mmol) was added dropwise to a solution of methyl triphenylphosphonium bromide (5.36 g, 15 mmol) in THF (50 mL) at 0 °C.[1] The resulting ylide can then be reacted with an aldehyde or ketone.

Safety, Handling, and Disposal

LiHMDS is a flammable, corrosive, and moisture-sensitive compound that reacts violently with water.[1][12] It should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) by trained personnel.[3][13][14]

Personal Protective Equipment (PPE):

-

Flame-resistant lab coat

-

Safety glasses or goggles

-

Nitrile or neoprene gloves

-

Face shield (when handling larger quantities)

Storage: Store LiHMDS in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3][13] It should be stored under an inert atmosphere (nitrogen or argon).[3]

Spills: In case of a spill, eliminate all ignition sources.[3] Small spills can be covered with a dry absorbent material like sand or sodium carbonate. Do not use water.[14]

Disposal: Unused or waste LiHMDS must be quenched carefully. A common procedure involves slow addition to a stirred, cooled solution of a proton source like isopropanol (B130326) in an inert solvent. The resulting mixture can then be neutralized and disposed of according to local regulations.[12][15]

References

- 1. Lithium Bis(trimethylsilyl)amide (LiHMDS) [commonorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. gelest.com [gelest.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 8. Lithium Hexamethyldisilazide Mediated Enolization of Highly Substituted Aryl Ketones: Structural and Mechanistic Basis of the E/Z Selectivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]

- 10. Enolate synthesis [quimicaorganica.org]

- 11. nbinno.com [nbinno.com]

- 12. research.uga.edu [research.uga.edu]

- 13. gelest.com [gelest.com]

- 14. lobachemie.com [lobachemie.com]

- 15. dcfinechemicals.com [dcfinechemicals.com]

An In-depth Technical Guide to the Laboratory Synthesis of Lithium bis-trimethylsilyl amide (LiHMDS)

For Researchers, Scientists, and Drug Development Professionals

Lithium bis-trimethylsilyl amide (LiHMDS) is a potent, non-nucleophilic base integral to a wide array of organic syntheses, including deprotonation, enolate formation, and catalysis.[1][2][3] Its significant steric hindrance renders it highly selective, a desirable trait in complex molecule synthesis prevalent in drug development.[1] While commercially available, in-house synthesis is often a practical and cost-effective option for laboratory settings. This guide provides a comprehensive overview of the most common laboratory-scale synthesis of LiHMDS, focusing on the reaction of hexamethyldisilazane (B44280) (HMDS) with n-butyllithium (n-BuLi).

Core Synthesis and Stoichiometry

The principal route to LiHMDS involves the deprotonation of bis(trimethylsilyl)amine (HMDS) using n-butyllithium (n-BuLi).[1][4] This reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), or a non-polar solvent like hexane.[1][4] The reaction proceeds rapidly and exothermically, yielding LiHMDS and butane (B89635) as the sole byproduct.[5]

Table 1: Reactant and Product Properties

| Compound | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Melting Point (°C) | Boiling Point (°C) |

| Hexamethyldisilazane (HMDS) | C₆H₁₉NSi₂ | 161.40 | 0.774 | -78 | 125 |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | ~0.68 (in hexanes) | -76 | N/A |

| This compound (LiHMDS) | C₆H₁₈LiNSi₂ | 167.33 | 0.860 | 71-72[1][3] | 110-115 (at 1.33 hPa) |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 0.889 | -108.4 | 66 |

Table 2: Typical Reaction Stoichiometry

| Reactant | Molar Equivalents |

| Hexamethyldisilazane (HMDS) | 1.0 - 1.05 |

| n-Butyllithium (n-BuLi) | 1.0 |

Note: A slight excess of HMDS is often used to ensure complete consumption of the pyrophoric n-BuLi.[5]

Reaction Mechanism and Experimental Workflow

The synthesis is a straightforward acid-base reaction where the basic butyl anion of n-BuLi abstracts the acidic proton from the nitrogen atom of HMDS.

Caption: Reaction scheme for the synthesis of LiHMDS.

The general workflow for the synthesis of LiHMDS requires careful handling of air- and moisture-sensitive reagents under an inert atmosphere.

Caption: General experimental workflow for LiHMDS synthesis.

Detailed Experimental Protocol

This protocol details the in-situ preparation of a LiHMDS solution in THF.

Materials and Equipment:

-

Two- or three-necked round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Septa

-

Nitrogen or Argon gas inlet

-

Syringes and needles

-

Cooling bath (ice-water or dry ice/acetone)

-

Hexamethyldisilazane (HMDS), freshly distilled

-

n-Butyllithium (n-BuLi) in hexanes (concentration predetermined by titration)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Preparation: Assemble the dry round-bottom flask with a magnetic stir bar, septa, and a nitrogen/argon inlet. Purge the flask with the inert gas.

-

Charging the Reactor: Through the septum, introduce freshly distilled hexamethyldisilazane (1.05 equivalents) and anhydrous THF via syringe into the flask.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. For some applications, cooling to -78 °C may be preferred.[5]

-

Addition of n-BuLi: Slowly add the n-butyllithium solution (1.0 equivalent) dropwise via syringe to the cooled HMDS solution. Maintain the internal temperature below 0 °C. The addition is exothermic, and a white precipitate may form.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 10-30 minutes.[5][6]

-

Warming: Remove the cooling bath and allow the mixture to warm to room temperature. The resulting solution of LiHMDS in THF/hexanes is ready for use.

-

Isolation (Optional): To obtain solid LiHMDS, the solvent can be removed under reduced pressure.[4] The resulting solid can be purified by sublimation or distillation.[1]

Characterization and Purity Analysis

The concentration of the prepared LiHMDS solution should be determined before use.

-

Titration: The most common method for determining the concentration of active LiHMDS is by titration. A common titrant is diphenylacetic acid, which forms a yellow dianion at the endpoint.[7]

-

NMR Spectroscopy: ¹H or ²⁹Si NMR spectroscopy can be used to confirm the formation of LiHMDS and assess its purity.[5]

Safety Precautions

The synthesis and handling of LiHMDS require strict adherence to safety protocols due to the hazardous nature of the reagents and product.

-

Pyrophoric and Flammable Reagents: n-Butyllithium is pyrophoric and will ignite on contact with air. LiHMDS is a flammable solid.[3][8] All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using appropriate air-free techniques.

-

Corrosive Nature: LiHMDS is corrosive and can cause severe skin and eye burns.[9][10]

-

Water Reactivity: LiHMDS reacts violently with water.[11] Ensure all glassware is scrupulously dried and anhydrous solvents are used.

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and nitrile gloves.[8][9][11]

-

Emergency Procedures: In case of skin contact, rinse the affected area with copious amounts of water.[9][11] For fires, use a dry chemical extinguisher; do not use water .[9]

This guide provides a foundational understanding for the laboratory synthesis of LiHMDS. Researchers should always consult relevant safety data sheets and institutional safety protocols before undertaking any chemical synthesis.

References

- 1. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]

- 2. Mechanism [public.websites.umich.edu]

- 3. Lithium Bis(trimethylsilyl)amide (LiHMDS) [commonorganicchemistry.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. thieme-connect.com [thieme-connect.com]

- 7. reddit.com [reddit.com]

- 8. gelest.com [gelest.com]

- 9. lobachemie.com [lobachemie.com]

- 10. gelest.com [gelest.com]

- 11. research.uga.edu [research.uga.edu]

Lithium Bis(trimethylsilyl)amide: A Comprehensive Technical Guide for Researchers

An In-depth Whitepaper on the Synthesis, Structure, Properties, and Applications of a Versatile Non-Nucleophilic Base

Lithium bis(trimethylsilyl)amide, commonly abbreviated as LiHMDS or LHMDS, is a potent, sterically hindered, non-nucleophilic base with the chemical formula LiN(Si(CH₃)₃)₂.[1][2] Its strong basicity, coupled with low nucleophilicity, makes it an indispensable tool in modern organic synthesis, particularly in pharmaceutical and materials science research. This guide provides a detailed overview of its chemical identity, structure, properties, synthesis, and key applications, complete with experimental protocols and logical workflow diagrams to support laboratory practice.

Chemical Identity and Structure

The unique reactivity of LiHMDS is a direct consequence of its molecular structure. The presence of two bulky trimethylsilyl (B98337) (-Si(CH₃)₃) groups attached to the nitrogen atom creates significant steric hindrance, which prevents it from acting as a nucleophile in most reactions.[2]

-

Preferred IUPAC Name : Lithium 1,1,1-trimethyl-N-(trimethylsilyl)silanaminide[1]

-

Common Synonyms : Lithium hexamethyldisilazide, Hexamethyldisilazane lithium salt[1][3]

Aggregation and Solution Structure

Like many organolithium reagents, LiHMDS has a strong tendency to form aggregates, and its structure is highly dependent on the solvent.[1][2] In the solid state, it exists as a cyclic trimer.[1][5] In non-coordinating solvents like pentane (B18724) or aromatic hydrocarbons, complex oligomers, including the trimer, are predominant.[1][2] However, in coordinating solvents such as tetrahydrofuran (B95107) (THF) or other ethers, it primarily exists as a mixture of monomers and dimers, where solvent molecules coordinate to the lithium centers.[1][2] This equilibrium is crucial as the monomer is generally considered the more reactive species.

References

- 1. Lithium bis(trimethylsilyl)amide | 4039-32-1 | Benchchem [benchchem.com]

- 2. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]

- 3. Lithium Bis(trimethylsilyl)amide (LiHMDS) [commonorganicchemistry.com]

- 4. What is Lithium bis(trimethylsilyl)amide?_Chemicalbook [chemicalbook.com]

- 5. Lithium bis(trimethylsilyl)amide | 4039-32-1 [chemicalbook.com]

An In-depth Technical Guide to the pKa and Basicity of LiHMDS

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of Lithium bis(trimethylsilyl)amide (LiHMDS), focusing on its pKa and basicity. LiHMDS is a potent, sterically hindered, non-nucleophilic base widely employed in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. A thorough understanding of its reactivity is paramount for reaction optimization and the development of robust synthetic methodologies.

Understanding the pKa and Basicity of LiHMDS

The basicity of a compound is quantified by the pKa of its conjugate acid. For LiHMDS, the conjugate acid is bis(trimethylsilyl)amine, also known as hexamethyldisilazane (B44280) (HMDS). The pKa of HMDS is approximately 26, making LiHMDS a very strong base, capable of deprotonating a wide range of weakly acidic protons.[1] However, it is less basic than other common lithium amide bases such as lithium diisopropylamide (LDA), whose conjugate acid, diisopropylamine, has a pKa of about 36.[1]

The steric bulk imparted by the two trimethylsilyl (B98337) groups renders LiHMDS non-nucleophilic.[2] This is a crucial characteristic that allows it to act as a selective base in the presence of electrophilic functional groups, minimizing unwanted side reactions.[2]

The structure of LiHMDS in solution is highly dependent on the solvent. In coordinating solvents like tetrahydrofuran (B95107) (THF) or other ethers, it tends to exist as a monomer or a dimer.[1] In non-coordinating solvents such as hydrocarbons, it forms higher-order aggregates, most notably a cyclic trimer.[1] The aggregation state significantly influences its reactivity, with the less aggregated forms generally exhibiting higher reactivity.[3][4]

Quantitative Data: pKa Comparison of Common Non-Nucleophilic Bases

For effective reaction design, it is essential to compare the basicity of LiHMDS with other commonly used non-nucleophilic bases. The following table summarizes the approximate pKa values of the conjugate acids of these bases, providing a clear reference for selecting the appropriate reagent for a specific transformation.

| Base Name | Abbreviation | Conjugate Acid | pKa of Conjugate Acid (approx.) |

| Lithium bis(trimethylsilyl)amide | LiHMDS | Bis(trimethylsilyl)amine | 26[1][3] |

| Sodium bis(trimethylsilyl)amide | NaHMDS | Bis(trimethylsilyl)amine | 26[5] |

| Potassium bis(trimethylsilyl)amide | KHMDS | Bis(trimethylsilyl)amine | 26 |

| Lithium diisopropylamide | LDA | Diisopropylamine | 36[1] |

| Lithium tetramethylpiperidide | LiTMP | 2,2,6,6-Tetramethylpiperidine | 37 |

| n-Butyllithium | n-BuLi | Butane | 50[6] |

| sec-Butyllithium | s-BuLi | Butane | 51[6] |

| tert-Butyllithium | t-BuLi | Isobutane | 53[7] |

Experimental Protocols for pKa Determination

The determination of the pKa of a strong, air- and moisture-sensitive base like LiHMDS requires rigorous experimental techniques to exclude atmospheric water and oxygen. Below are detailed methodologies for potentiometric and spectroscopic pKa determination suitable for such compounds.

Potentiometric Titration under Inert Atmosphere

Potentiometric titration is a reliable method for determining pKa values by measuring the potential difference (voltage) between two electrodes as a function of the volume of a titrant added.[8] For a highly basic and air-sensitive compound like LiHMDS, the entire experiment must be conducted under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.[9]

Methodology:

-

Apparatus Setup: A three-necked flask equipped with a pH electrode (or a suitable combination electrode), a burette for titrant delivery, and an inert gas inlet/outlet is assembled. The setup should be thoroughly dried in an oven and cooled under a stream of inert gas.

-

Sample Preparation: A known concentration of the conjugate acid, bis(trimethylsilyl)amine (HMDS), is prepared in a dry, aprotic solvent (e.g., THF) in the reaction flask.

-

Titrant Preparation: A standardized solution of a strong, non-aqueous base, such as a solution of LiHMDS or n-butyllithium of known concentration, is used as the titrant. The concentration of the titrant should be accurately determined beforehand by a suitable titration method, for example, against a known concentration of a primary standard like diphenylacetic acid.

-

Titration: The titrant is added incrementally to the solution of HMDS while monitoring the potential. The potential readings are recorded after each addition, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the measured potential (or pH) against the volume of titrant added. The half-equivalence point, where half of the HMDS has been neutralized to form LiHMDS, corresponds to the pKa of HMDS.[8]

Spectroscopic pKa Determination (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to determine pKa values by monitoring the chemical shift changes of specific nuclei as a function of the solution's acidity or basicity.[10] This method is particularly useful for strong bases where traditional pH measurements are challenging.

Methodology:

-

Sample Preparation: A series of NMR tubes are prepared under an inert atmosphere. Each tube contains a known concentration of an indicator acid with a pKa in the expected range of the base being studied. A deuterated, aprotic solvent (e.g., THF-d8) is used.

-

Addition of Base: Increasing, known amounts of LiHMDS are added to each NMR tube. This creates a series of solutions with varying ratios of the indicator acid to its conjugate base.

-

NMR Measurement: 1H or 13C NMR spectra are acquired for each sample. The chemical shifts of the indicator acid's protons or carbons that are sensitive to the protonation state are recorded.

-

Data Analysis: A plot of the observed chemical shift versus the molar ratio of LiHMDS to the indicator acid is generated. This will produce a sigmoidal curve. The pKa can be determined from the inflection point of this curve, where the concentrations of the acidic and basic forms of the indicator are equal. The pKa of HMDS can then be calculated using the known pKa of the indicator acid and the Henderson-Hasselbalch equation.[11]

Visualizing LiHMDS in Action: Reaction Mechanisms

The utility of LiHMDS as a strong, non-nucleophilic base is best illustrated through its application in key organic transformations. The following diagrams, generated using the DOT language, depict the logical flow of two such reactions.

Fráter–Seebach Alkylation

The Fráter–Seebach alkylation is a diastereoselective alkylation of a chiral β-hydroxy ester.[8] LiHMDS is used to generate a dianion, which then undergoes alkylation.

Caption: Workflow of the Fráter–Seebach Alkylation.

Mixed Claisen Condensation

In a mixed (or crossed) Claisen condensation, LiHMDS can be used to selectively deprotonate one ester to form an enolate, which then reacts with a second, non-enolizable ester.[4]

References

- 1. Fráter-Seebach-Alkylierung – Wikipedia [de.wikipedia.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. ijper.org [ijper.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Page loading... [wap.guidechem.com]

- 6. DSpace [cora.ucc.ie]

- 7. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 8. Fráter–Seebach alkylation - Wikipedia [en.wikipedia.org]

- 9. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Fráter-Seebach alkylation – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]

- 11. pharmaguru.co [pharmaguru.co]

The Unseen Force: A Technical Guide to the Non-Nucleophilic Nature of Lithium Hexamethyldisilazide (LiHMDS)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lithium hexamethyldisilazide (LiHMDS) is a cornerstone of modern organic synthesis, prized for its potent basicity and remarkably low nucleophilicity. This unique combination allows for the selective deprotonation of a wide range of carbon acids to form reactive intermediates, such as enolates and acetylides, without the complication of competing nucleophilic attack. This in-depth technical guide provides a comprehensive exploration of the structural, steric, and electronic factors that govern the non-nucleophilic character of LiHMDS. Through a detailed examination of its aggregation in solution, the steric shielding provided by its bulky trimethylsilyl (B98337) groups, and the electronic delocalization of the nitrogen lone pair, this document aims to provide researchers with a thorough understanding of this indispensable reagent. Detailed experimental protocols for its use in generating kinetic enolates, alongside a comparative analysis of its properties against other common lithium amide bases, are presented to facilitate its effective application in complex synthetic challenges, particularly within the realm of drug development.

The Core of Non-Nucleophilicity: Structure and Steric Hindrance

The defining characteristic of LiHMDS as a non-nucleophilic base stems directly from its molecular structure. The central nitrogen atom, the locus of basicity, is flanked by two exceptionally bulky trimethylsilyl (TMS) groups. This significant steric congestion effectively shields the nitrogen, hindering its ability to approach and attack electrophilic carbon centers, a prerequisite for nucleophilic reactions.

Aggregation in Solution

Like many organolithium reagents, LiHMDS exists as aggregates in solution, with the specific structure being highly dependent on the solvent. In non-coordinating solvents such as toluene (B28343) or hexane, LiHMDS predominantly forms higher-order oligomers, including trimers. In coordinating solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, it exists primarily as a mixture of monomers and dimers. This aggregation further contributes to the steric bulk around the nitrogen atom, reinforcing its non-nucleophilic behavior.

Caption: Aggregation states of LiHMDS in different solvent environments.

Steric Shielding by Trimethylsilyl Groups

The two trimethylsilyl groups are the primary contributors to the steric hindrance of LiHMDS. Each TMS group consists of a silicon atom bonded to three methyl groups, creating a large, three-dimensional shield around the nitrogen atom. This steric bulk is significantly greater than that of the isopropyl groups in lithium diisopropylamide (LDA), another common non-nucleophilic base.

Caption: Comparison of steric bulk between LiHMDS and LDA.

Electronic Effects and Basicity

While steric hindrance is the dominant factor, electronic effects also play a role in modulating the reactivity of LiHMDS. The silicon atoms of the TMS groups can participate in (p-d)π back-bonding with the nitrogen lone pair, delocalizing the negative charge and slightly reducing the basicity of the amide compared to dialkylamides like LDA. Despite this, LiHMDS remains a very strong base, capable of deprotonating a wide variety of substrates.

Quantitative Basicity and Nucleophilicity

The pKa of the conjugate acid of LiHMDS, bis(trimethylsilyl)amine, is approximately 26 in THF. This makes it a weaker base than LDA (pKa of diisopropylamine (B44863) ≈ 36) but still significantly basic to effect a wide range of deprotonation reactions. The key distinction lies in its significantly lower nucleophilicity, a direct consequence of its steric bulk.

| Base | Conjugate Acid pKa (in THF) | Relative Basicity | Relative Nucleophilicity | Key Structural Feature |

| LiHMDS | ~26 | Strong | Very Low | Two bulky trimethylsilyl groups |

| LDA | ~36 | Very Strong | Low | Two isopropyl groups |

| LiTMP | ~37 | Very Strong | Extremely Low | 2,2,6,6-tetramethylpiperidide ring |

| n-BuLi | ~50 | Extremely Strong | High | Unhindered alkyl group |

Experimental Protocols

The successful use of LiHMDS hinges on proper handling and reaction setup to maintain its anhydrous and oxygen-free environment.

General Safety and Handling Precautions

LiHMDS is a flammable, corrosive, and moisture-sensitive solid. It reacts violently with water. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.

-

Handling: Avoid contact with skin and eyes. Do not breathe the dust. Use only in a well-ventilated area, preferably a fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.

General Protocol for the Formation of a Kinetic Ketone Enolate

This protocol provides a general guideline for the deprotonation of a ketone at the less sterically hindered α-position to generate the kinetic enolate.

Materials:

-

Ketone (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium Hexamethyldisilazide (LiHMDS) (1.0 M solution in THF, 1.1 equiv)

-

Anhydrous diethyl ether or pentane (B18724) for quenching (optional)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet is charged with the ketone.

-

Solvent Addition: Anhydrous THF is added via syringe to dissolve the ketone.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Base Addition: The LiHMDS solution is added dropwise to the stirred ketone solution via syringe over a period of 10-15 minutes, ensuring the internal temperature does not rise significantly.

-

Enolate Formation: The reaction mixture is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation. The resulting solution is typically a pale yellow color.

-

Electrophilic Quench (if applicable): The desired electrophile is then added to the enolate solution at -78 °C.

-

Reaction Quench: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether or another suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Caption: General experimental workflow for kinetic enolate formation.

Mechanism of Action: A Tale of Two Pathways

The non-nucleophilic nature of LiHMDS dictates its primary role as a Brønsted-Lowry base, abstracting a proton from a carbon acid. This is in stark contrast to a nucleophilic base like n-butyllithium, which can either deprotonate a substrate or add to an electrophilic center.

Caption: Competing reaction pathways for LiHMDS and n-BuLi.

Conclusion

The non-nucleophilic character of LiHMDS is a direct consequence of its unique structural and electronic properties. The pronounced steric hindrance afforded by the two trimethylsilyl groups, coupled with its solution-state aggregation, effectively prevents the nitrogen center from participating in nucleophilic reactions. This allows its potent basicity to be harnessed for selective proton abstraction, making it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry where high selectivity and yield are paramount. A thorough understanding of the principles outlined in this guide will empower researchers to utilize LiHMDS to its full potential, enabling the construction of intricate molecular architectures with precision and control.

Navigating the Aggregation Landscape of LiHMDS in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Lithium hexamethyldisilazide (LiHMDS) is a potent, non-nucleophilic base indispensable in modern organic synthesis, particularly within the pharmaceutical industry. Its efficacy, however, is intricately linked to its aggregation state in solution, which is highly sensitive to the surrounding solvent environment. Understanding and controlling this aggregation is paramount for reaction optimization, reproducibility, and scalability. This technical guide provides a comprehensive overview of LiHMDS aggregation in various organic solvents, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying chemical equilibria.

The Core of LiHMDS Aggregation: A Solvent-Driven Equilibrium

LiHMDS, with the formula LiN(Si(CH₃)₃)₂, exhibits a strong tendency to form aggregates in solution to stabilize the electron-deficient lithium centers.[1] The nature and degree of this aggregation are primarily dictated by the coordinating ability of the solvent. A dynamic equilibrium often exists between different aggregation states, including monomers, dimers, trimers, and higher-order oligomers.[1][2]

In coordinating, ethereal solvents such as tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O), the solvent molecules directly coordinate to the lithium cations. This solvation shell effectively breaks down larger aggregates, favoring lower aggregation states, predominantly monomers and dimers.[1][3] The steric bulk of the ethereal solvent also plays a crucial role; for instance, more hindered ethers can influence the solvation number and the monomer-dimer equilibrium.[3][4]

In non-coordinating, hydrocarbon solvents like toluene (B28343), hexane, and pentane, where there is minimal specific interaction with the lithium centers, LiHMDS tends to form larger, more complex oligomers, with trimers and tetramers being prevalent.[1][5][6] In the solid state, LiHMDS exists as a cyclic trimer.[1] Aromatic solvents like toluene can exhibit weak π-interactions with the lithium cation, leading to the formation of toluene-complexed dimers.[5][7]

The following table summarizes the observed aggregation states of LiHMDS in a range of common organic solvents, providing a quantitative basis for solvent selection in synthetic protocols.

Quantitative Data on LiHMDS Aggregation and Solvation

| Solvent | Predominant Aggregation State(s) | Typical Solvation Number (per Li) | Experimental Method(s) | Reference(s) |

| Coordinating Solvents | ||||

| Tetrahydrofuran (THF) | Monomer, Dimer | Monomer: 3-4; Dimer: 2 | NMR Spectroscopy, DFT | [1][2][3][8] |

| Diethyl Ether (Et₂O) | Monomer, Dimer | Dimer: 2 | NMR Spectroscopy | [3][9] |

| 2-Methyltetrahydrofuran (2-MeTHF) | Monomer, Dimer | Dimer: 2 | NMR Spectroscopy | [3] |

| Amines (e.g., Triethylamine) | Monomer, Dimer | Monomer: 2-3; Dimer: 1-2 | NMR Spectroscopy | [4][10] |

| Non-Coordinating Solvents | ||||

| Toluene | Dimer, Trimer | Dimer: 1 (π-complexation) | NMR, Ultrasonic Relaxation, DFT | [5][6][7] |

| Pentane/Hexane | Trimer, Higher Oligomers | N/A | NMR Spectroscopy | [1][4] |

Note: The equilibrium between different aggregation states is concentration and temperature-dependent. The data presented represents the generally accepted predominant species under typical laboratory conditions.

Visualizing LiHMDS Aggregation Equilibria

The interplay between solvation and aggregation can be visualized as a series of equilibria. The following diagrams, generated using Graphviz, illustrate these relationships in both coordinating and non-coordinating solvents.

Caption: Equilibrium between solvated monomeric and dimeric LiHMDS species in coordinating solvents.

Caption: Equilibrium between different unsolvated LiHMDS aggregates in non-coordinating solvents.

Experimental Protocols for Determining LiHMDS Aggregation

The elucidation of LiHMDS aggregation states in solution relies on a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used tool for these studies.

Key Experimental Technique: Multinuclear NMR Spectroscopy

Objective: To identify and quantify the different aggregate and solvate species of LiHMDS in a given solvent.

Methodology:

-

Sample Preparation:

-

All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques to exclude moisture and oxygen.

-

Use anhydrous, deuterated solvents.

-

Prepare a stock solution of LiHMDS of known concentration. For studies involving isotopically labeled materials, [⁶Li,¹⁵N]LiHMDS is often synthesized to simplify spectral analysis.[4][10]

-

For titration experiments, prepare solutions of the coordinating ligand (e.g., THF) in the same deuterated solvent.

-

-

NMR Data Acquisition:

-

Acquire spectra at low temperatures (e.g., -78 °C to -120 °C) to slow down the exchange rates between different aggregate species, allowing for the observation of distinct signals for each species.[9]

-

¹H and ¹³C NMR: Provide information about the organic framework of the LiHMDS and the coordinating solvent molecules.

-

⁶Li NMR: The chemical shift of ⁶Li is highly sensitive to its coordination environment and aggregation state. The use of ⁶Li (spin I = 1) over the more abundant ⁷Li (spin I = 3/2) is advantageous due to its smaller quadrupole moment, resulting in sharper lines. Isotopic labeling with deuterium (B1214612) in the ligand can induce observable isotope shifts in the ⁶Li spectrum, aiding in the assignment of aggregate structures.[11]

-

¹⁵N NMR: When using ¹⁵N-labeled LiHMDS, the ¹⁵N chemical shift and the ¹J(¹⁵N-⁶Li) coupling constant are diagnostic for the aggregation state. For example, a dimer will typically show a triplet in the ¹⁵N spectrum due to coupling to two ⁶Li nuclei.[7]

-

Diffusion-Ordered NMR Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of the molecules. Larger aggregates diffuse more slowly than smaller ones, allowing for the determination of the aggregation number by correlating the diffusion coefficient with the formula weight.[12][13]

-

-

Data Analysis:

-

Integrate the signals corresponding to the different species to determine their relative concentrations.

-

Analyze the chemical shifts, coupling constants, and multiplicities to assign the structures of the aggregates and solvates.

-

For DOSY experiments, plot the logarithm of the diffusion coefficient against the logarithm of the formula weight for a series of standards to create a calibration curve, which can then be used to determine the formula weight of the LiHMDS aggregates.[13]

-

General Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of LiHMDS aggregation.

Caption: A generalized experimental workflow for the characterization of LiHMDS aggregation in solution.

Conclusion

The aggregation of LiHMDS in organic solvents is a complex phenomenon governed by a delicate balance of solvation and self-association. A thorough understanding of these principles is critical for harnessing the full synthetic potential of this powerful reagent. By carefully selecting the solvent and being cognizant of the temperature and concentration effects, researchers can influence the predominant aggregation state of LiHMDS, thereby controlling its reactivity and achieving more reliable and reproducible outcomes in their chemical transformations. The methodologies and data presented in this guide serve as a foundational resource for scientists and professionals in the field, enabling more informed decisions in the design and execution of LiHMDS-mediated reactions.

References

- 1. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 5. The Identification of Structural Changes in the Lithium Hexamethyldisilazide–Toluene System via Ultrasonic Relaxation Spectroscopy and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Aggregation and Solvation of Sodium Hexamethyldisilazide: across the Solvent Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Density functional study of lithium hexamethyldisilazide (LiHMDS) complexes: effects of solvation and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMR spectroscopic investigations of mixed aggregates underlying highly enantioselective 1,2-additions of lithium cyclopropylacetylide to quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

- 13. Aggregation studies of complexes containing a chiral lithium amide and n-Butyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Intricacies of LiHMDS: A Technical Guide to Theoretical Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Lithium hexamethyldisilazide (LiHMDS) is a powerful, non-nucleophilic base integral to modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. Its efficacy in deprotonation reactions, such as the formation of enolates, is highly dependent on subtle factors including solvent, temperature, and aggregation state. A thorough understanding of its reaction mechanisms, underpinned by theoretical studies, is paramount for reaction optimization, predicting outcomes, and ensuring reproducibility. This technical guide delves into the core of LiHMDS reactivity, presenting a synthesis of theoretical and experimental findings to illuminate the complex interplay of factors governing its behavior.

The Dynamic Nature of LiHMDS in Solution: Aggregation and Solvation

Theoretical and experimental studies have revealed that LiHMDS does not exist as a simple monomer in solution. Instead, it forms a dynamic equilibrium of various aggregates, with the specific composition being highly sensitive to the solvent environment.[1][2][3] In non-coordinating solvents like toluene, higher-order structures such as trimers and even tetramers can form.[1][3] However, in coordinating solvents such as tetrahydrofuran (B95107) (THF), the equilibrium shifts towards lower aggregation states, predominantly solvated monomers and dimers.[1][4][5]

Density Functional Theory (DFT) calculations have been instrumental in elucidating the energetics of these aggregation and solvation processes.[1][4][5] These studies indicate that temperature plays a significant role, with higher degrees of aggregation and solvation favored at lower temperatures.[1][5] For instance, in THF, di-solvated monomers and dimers are considered the most probable reactive species.[1][5]

Key Findings from Theoretical Studies on LiHMDS Aggregation:

| Aggregate/Complex | Solvent System | Theoretical Method | Key Finding | Reference |

| Monomers, Dimers, Trimers, Tetramers | THF (microsolvated) | B3LYP | In THF solution, di-solvated monomers and dimers are the most likely species. The degree of solvation and aggregation is higher at 0 K than at 298 K. | [1][4][5] |

| Dimers and Trimers | Toluene | DFT | In non-polar solvents, the formation of dimers and trimers is thermodynamically favorable. | [1][3] |

| Monomer and Dimer Solvates | Coordinating Solvents (Ethers, Amines) | - | Monomer and dimer units with one or two solvent molecules bound to the lithium centers dominate. | [3] |

| Trisolvated Monomer | Ammonia | - | A trisolvated monomer stabilized by intermolecular hydrogen bonds is formed. | [3] |

Reaction Mechanisms: A Tale of Monomers, Dimers, and Mixed Aggregates

The mechanistic pathways of LiHMDS-mediated reactions are diverse and intricately linked to its aggregation state. Theoretical studies, often in conjunction with kinetic and spectroscopic data, have been pivotal in mapping out these complex reaction coordinates.

Enolization of Carbonyl Compounds

The enolization of ketones is a hallmark reaction of LiHMDS, and its mechanism has been a subject of intense investigation. Both monomer-based and dimer-based transition states have been proposed and computationally explored.

In THF, rate studies of ketone enolization are often consistent with a monomer-based pathway.[6] However, even when the monomer is the dominant species in solution, dimer-based pathways can still be significant.[2] The specific pathway can be influenced by the substrate and the concentration of THF.[6][7]

In contrast, in less coordinating environments like trialkylamine/toluene mixtures, a dimer-based mechanism often predominates, leading to remarkably high E/Z selectivities in enolate formation.[7][8] DFT calculations have been employed to model the transition structures for these dimer-based pathways, providing a rationale for the observed stereochemical outcomes.[7]

The Role of Mixed Aggregates

A fascinating aspect of LiHMDS chemistry is the formation of mixed aggregates, where LiHMDS co-aggregates with the lithium enolate product.[7] These mixed dimers or trimers have been characterized by NMR spectroscopy and their structures investigated using DFT calculations.[7][9] The formation of these stable mixed aggregates can influence the overall reaction kinetics and the observed stereoselectivity.

Quantitative Insights from Theoretical Studies

Computational chemistry provides valuable quantitative data that complements experimental findings. While a comprehensive database is beyond the scope of this guide, the following table summarizes the types of quantitative data obtained from theoretical studies of LiHMDS reactions.

| Data Type | Description | Example Application |

| Activation Energies (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Comparing the feasibility of monomer- vs. dimer-based pathways; rationalizing reaction rates. |

| Reaction Enthalpies (ΔH) | The net change in heat content during a reaction. | Determining the thermodynamic favorability of a reaction. |

| Relative Free Energies (ΔΔG) | The difference in free energy between two species or transition states. | Explaining E/Z selectivity in enolization by comparing the energies of the respective transition states.[7] |

| Kinetic Isotope Effects (kH/kD) | The ratio of the rate constant for a reaction with a light isotope to that with a heavy isotope. | Confirming rate-limiting proton transfer steps in enolization reactions.[7] |

| Gibbs Free Energy of Aggregation | The change in free energy upon the formation of an aggregate from its constituent monomers. | Predicting the dominant aggregation state of LiHMDS in different solvents.[3] |

Experimental Protocols in Mechanistic Studies

The validation of theoretical models relies on robust experimental data. The following outlines key experimental protocols frequently cited in the study of LiHMDS reaction mechanisms.

Preparation and Purification of LiHMDS

LiHMDS, including isotopically labeled variants ([⁶Li]LiHMDS and [⁶Li,¹⁵N]LiHMDS), is typically prepared and purified as a white crystalline solid.[7] Rigorous purification is crucial to remove impurities that could affect reactivity and spectroscopic measurements.

Kinetic Studies using In Situ Spectroscopy

Rate studies are often performed using in situ Fourier-transform infrared (FT-IR) spectroscopy.[6][7][8] This technique allows for the real-time monitoring of the concentrations of reactants, intermediates, and products. The general workflow is as follows:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the solution structures of LiHMDS aggregates and their complexes. The use of ⁶Li and ¹⁵N labeling provides valuable information on Li-N connectivity and the stoichiometry of aggregates.[7][9]

Conclusion

The reaction mechanisms of LiHMDS are a testament to the complexity of organolithium chemistry. Theoretical studies, primarily employing DFT, have been indispensable in navigating this intricate landscape. They have provided detailed structural and energetic insights into the roles of aggregation, solvation, and mixed aggregate formation, which are often difficult to probe experimentally. The synergy between computational modeling and experimental techniques like in situ spectroscopy and multinuclear NMR has led to a sophisticated understanding of how to control the reactivity and selectivity of this vital synthetic tool. For researchers in drug development and process chemistry, a firm grasp of these fundamental principles is essential for the rational design of synthetic routes and the robust scale-up of chemical processes.

References

- 1. researchgate.net [researchgate.net]

- 2. "Evans Enolates: Lithium Hexamethyldisilazide-Mediated Enolization of A" by Gabriel J. Reyes-Rodriguez, Russell F. Algera et al. [nsuworks.nova.edu]

- 3. The Identification of Structural Changes in the Lithium Hexamethyldisilazide–Toluene System via Ultrasonic Relaxation Spectroscopy and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Density functional study of lithium hexamethyldisilazide (LiHMDS) complexes: effects of solvation and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lithium Hexamethyldisilazide Mediated Enolization of Highly Substituted Aryl Ketones: Structural and Mechanistic Basis of the E/Z Selectivities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

A Comprehensive Technical Guide to the Safe Handling of Solid Lithium Bis(trimethylsilyl)amide (LiHMDS)

For Researchers, Scientists, and Drug Development Professionals

Lithium bis(trimethylsilyl)amide (LiHMDS) is a potent, non-nucleophilic base indispensable in contemporary organic synthesis, particularly within pharmaceutical research and development. Its utility in deprotonation reactions is unparalleled. However, its reactive nature necessitates stringent safety protocols to mitigate risks. This guide provides an in-depth overview of the essential safety precautions, handling procedures, and emergency responses for solid LiHMDS.

Hazard Identification and Chemical Properties

Solid LiHMDS is a flammable, corrosive, and moisture-sensitive compound.[1][2][3] Its primary hazards stem from its high reactivity, particularly with water and other protic substances. Understanding its chemical and physical properties is fundamental to its safe handling.

Table 1: Physicochemical and Hazard Data for Solid LiHMDS

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₈LiNSi₂ | [1] |

| Molecular Weight | 167.33 g/mol | [3] |

| Appearance | White to colorless crystalline solid | [1][3] |

| Melting Point | 70-72 °C | [3] |

| Boiling Point | 110-115 °C at 1.33 hPa | [4] |

| Autoignition Temperature | May ignite spontaneously if heated to > 170°C in air | [5] |

| Water Reactivity | Reacts violently with water, releasing flammable gases.[1][6] The reaction is nearly barrierless even at ultra-cold conditions.[7] | [1][6][7] |

| pKa of Conjugate Acid | ~26 | [2] |

| Primary Hazards | Flammable solid, self-heating (may catch fire), causes severe skin burns and eye damage, reacts violently with water.[6][8] | [6][8] |

Table 2: GHS Hazard Statements for LiHMDS

| Code | Hazard Statement |

| H228 | Flammable solid |

| H251 | Self-heating: may catch fire |

| H314 | Causes severe skin burns and eye damage |

Exposure Controls and Personal Protective Equipment (PPE)

Due to the hazardous nature of solid LiHMDS, robust engineering controls and appropriate personal protective equipment are mandatory.

Engineering Controls

-

Inert Atmosphere: All handling of solid LiHMDS must be conducted under an inert atmosphere, such as argon or nitrogen, within a glovebox.[10]

-

Ventilation: If a glovebox is not feasible, a certified chemical fume hood with excellent ventilation is required.[1][11]

-

Grounding: All equipment must be electrically grounded to prevent static discharge, which can be an ignition source.[1][6]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is critical to prevent contact and ensure personal safety.

Table 3: Recommended Personal Protective Equipment for Handling Solid LiHMDS

| Body Part | Equipment | Specifications and Rationale | Source(s) |

| Eyes and Face | Chemical splash goggles and a face shield | Must be worn at all times to protect against splashes and potential explosions. | [5][12] |

| Body | Flame-resistant laboratory coat | A lab coat made of Nomex or a similar flame-retardant material is essential due to the pyrophoric nature of the compound. Standard cotton or polyester (B1180765) lab coats are insufficient. | [5][12] |

| Hands | Heavy-duty, chemical-resistant gloves | Viton® gloves offer excellent protection. Alternatively, double-gloving with a nitrile inner glove and a neoprene or butyl rubber outer glove provides a high level of protection. | [5][12] |

| Feet | Closed-toe leather or chemical-resistant shoes | Must fully cover the feet to protect against spills. | [12] |

| Respiratory | NIOSH-certified respirator | Required when working outside of a glovebox or fume hood, or if dusts are generated. A fit-test is necessary. | [1][5] |

Experimental Protocols: Safe Handling Procedures

Adherence to detailed, step-by-step protocols is crucial for mitigating the risks associated with solid LiHMDS.

General Handling Workflow

The following workflow outlines the critical steps for safely handling solid LiHMDS.

Detailed Protocol for Weighing and Dispensing Solid LiHMDS

-

Preparation:

-

Thoroughly review the Safety Data Sheet (SDS) and the relevant Standard Operating Procedure (SOP).[11]

-

Don all required PPE as specified in Table 3.

-

Ensure the glovebox has a dry, inert atmosphere (e.g., argon or nitrogen).

-

Bring all necessary equipment, including oven-dried glassware, spatulas, and weighing containers, into the glovebox.

-

-

Handling:

-

Inside the glovebox, carefully open the container of solid LiHMDS.

-

Using a clean, dry spatula, transfer the desired amount of solid LiHMDS to a pre-tared, oven-dried, and sealed weighing container.

-

Securely close the primary LiHMDS container.

-

Record the weight of the dispensed LiHMDS.

-

-

Post-Handling:

-

Clean any residual LiHMDS from the spatula and work surface within the glovebox using a dry cloth or by rinsing with an appropriate anhydrous solvent.

-

Properly seal the weighing container with the dispensed LiHMDS before removing it from the glovebox.

-

Protocol for Quenching and Disposal

Excess or unreacted LiHMDS must be quenched before disposal. This process should be performed under an inert atmosphere.

-

Preparation:

-

In a fume hood or glovebox, place the vessel containing the LiHMDS to be quenched in a secondary container and cool it in an ice bath.

-

Have a compatible fire extinguisher (Class D) readily available.

-

-

Quenching Procedure:

-

Slowly add a less reactive alcohol, such as isopropanol (B130326), to the cooled LiHMDS suspension with stirring.[13]

-

Control the rate of addition to manage the exothermic reaction and any gas evolution.

-

Once the reaction with isopropanol has subsided, slowly add ethanol, followed by methanol, and finally, very cautiously, water.[13]

-

Continue stirring until all bubbling has ceased.

-

-

Disposal:

Chemical Reactivity and Incompatibilities

LiHMDS is incompatible with a wide range of substances. Understanding these incompatibilities is crucial to prevent hazardous reactions.

Table 4: Incompatible Materials and Decomposition Products

| Incompatible Materials | Hazardous Decomposition Products | Source(s) |

| Acids, Alcohols, Carbon Dioxide, Esters, Halogens, Ketones, Moist air, Oxidizing agents, Water | Ammonia, Caustic organic vapors, Hexamethyldisiloxane, Lithium hydroxide, Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂) | [5][14][15] |

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving LiHMDS.

First Aid Measures

Table 5: First Aid Procedures for LiHMDS Exposure

| Exposure Route | First Aid Measures | Source(s) |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention. | [5][16] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention. | [5][14][16] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [5][14][16] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. | [5][14][16] |

Firefighting Measures

-

Suitable Extinguishing Media: Use a Class D fire extinguisher (dry powder, such as limestone powder or sodium chloride). Dry sand is also effective.[6][14]

-

Unsuitable Extinguishing Media: DO NOT use water, foam, or carbon dioxide (CO₂), as they will react violently with LiHMDS.[5][6][14]

-

Firefighting PPE: Firefighters must wear self-contained breathing apparatus and full protective clothing.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Avoid breathing dust. Eliminate all ignition sources. Wear appropriate PPE.[5][6]

-

Containment and Cleanup: Cover the spill with a dry, inert material such as sand or vermiculite. Sweep or shovel the material into a suitable container for disposal. Use only non-sparking tools.[5]

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere (argon or nitrogen).[5][17][18]

-

Stability: Solid LiHMDS is air and moisture sensitive.[14] It decomposes slowly in moist air and rapidly in contact with water.[5]

By adhering to the comprehensive safety precautions and handling protocols outlined in this guide, researchers, scientists, and drug development professionals can safely and effectively utilize solid LiHMDS in their critical work.

References

- 1. Reaction of lithium hexamethyldisilazide (LiHMDS) with water at ultracold conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. fishersci.com [fishersci.com]

- 3. Threshold Limit Values (TLVs) | response.restoration.noaa.gov [response.restoration.noaa.gov]

- 4. purdue.edu [purdue.edu]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]

- 8. chembk.com [chembk.com]

- 9. Exploring the Catalytic Efficiency of Lithium Bis(trimethylsilyl)amide (LiHMDS) in Lactide Polymerization [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. research.uga.edu [research.uga.edu]

- 12. gelest.com [gelest.com]

- 13. sarponggroup.com [sarponggroup.com]

- 14. The Identification of Structural Changes in the Lithium Hexamethyldisilazide–Toluene System via Ultrasonic Relaxation Spectroscopy and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. dcfinechemicals.com [dcfinechemicals.com]

- 17. gelest.com [gelest.com]

- 18. researchgate.net [researchgate.net]

Stability and Storage of Lithium Bis(trimethylsilyl)amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Lithium bis(trimethylsilyl)amide (LiHMDS) is a potent, non-nucleophilic base indispensable in a myriad of organic syntheses, from routine deprotonations to the formation of complex stereocenters in pharmaceutical intermediates. Its high reactivity, however, is intrinsically linked to its instability, necessitating stringent storage and handling protocols to ensure its efficacy and safety. This technical guide provides an in-depth overview of the stability of LiHMDS and the optimal conditions for its storage and handling.

Factors Influencing the Stability of LiHMDS

The stability of LiHMDS is primarily compromised by its extreme sensitivity to atmospheric moisture and oxygen. Decomposition can also be accelerated by elevated temperatures and the presence of various impurities.

Atmospheric and Moisture Sensitivity: LiHMDS reacts readily with water and carbon dioxide from the atmosphere. This degradation pathway leads to the formation of non-basic and insoluble byproducts, principally lithium hydroxide, lithium carbonate, and hexamethyldisilazane (B44280) (HMDS), which can contaminate reaction mixtures and reduce the molarity of the active base.[1] The quality of LiHMDS solutions can deteriorate rapidly upon even brief exposure to the atmosphere.[1]

Thermal Stability: While stable at recommended storage temperatures, elevated temperatures can promote decomposition. Solid LiHMDS is a flammable solid, and similar materials have been reported to ignite spontaneously if heated to over 170°C in the air. For solutions, particularly those in tetrahydrofuran (B95107) (THF), elevated temperatures can also increase the rate of solvent degradation and peroxide formation.

Solvent Effects: The choice of solvent significantly impacts the stability and aggregation state of LiHMDS. In coordinating solvents like ethers (e.g., THF), LiHMDS exists predominantly as monomers and dimers.[2] However, THF can form explosive peroxides upon prolonged storage, especially after the container has been opened.[3] Solutions in less coordinating hydrocarbon solvents like hexanes or toluene (B28343) are generally considered to have better long-term stability.[4]

Impurities: The presence of certain impurities can catalyze the decomposition of LiHMDS. For instance, the presence of lithium alkoxides, formed from the reaction of organolithiums with oxygen, can accelerate the thermal degradation of the reagent.

Recommended Storage and Handling Procedures

To maintain the integrity and reactivity of LiHMDS, strict adherence to proper storage and handling protocols is paramount.

Storage Conditions:

-

Atmosphere: LiHMDS, both as a solid and in solution, must be stored under a dry, inert atmosphere, such as nitrogen or argon.[1][3] Containers should be sealed with high-quality septa to allow for the withdrawal of the reagent without compromising the inert atmosphere.

-

Temperature: Storage temperatures should be maintained below 25°C.[3] Refrigeration is often recommended to further minimize degradation.

-

Container: Use only containers specifically designed for air-sensitive reagents. For solutions, bottles with septum-inlet caps (B75204) are standard.

Handling Procedures:

-

All manipulations of LiHMDS should be performed using standard Schlenk line or glovebox techniques to exclude air and moisture.

-

Use dry, inert gas (nitrogen or argon) to create a positive pressure in the storage container before withdrawing the reagent.

-

Employ clean, dry syringes and needles for transferring solutions.

-

After withdrawal, the septum should be resealed, for example with paraffin (B1166041) film, to prevent atmospheric contamination.

The following diagram illustrates a recommended workflow for the safe handling of LiHMDS solutions.

Decomposition Pathways

The primary decomposition pathway for LiHMDS involves its reaction with atmospheric components. The simplified reactions are as follows:

-

Reaction with Water (Hydrolysis): LiN(Si(CH₃)₃)₂ + H₂O → HN(Si(CH₃)₃)₂ + LiOH

-

Reaction with Carbon Dioxide: LiN(Si(CH₃)₃)₂ + CO₂ → LiOCO₂N(Si(CH₃)₃)₂ (unstable intermediate) Further reaction can lead to the formation of lithium carbonate.

The following diagram illustrates the atmospheric degradation pathway.

Quantitative Stability Data

Obtaining precise, publicly available quantitative data on the decomposition rate of LiHMDS is challenging. Most suppliers provide general guidelines rather than detailed kinetic studies. The stability is highly dependent on the specific storage conditions, frequency of container access, and the initial purity of the material.

| Parameter | Condition | Observation/Recommendation | Source |

| Shelf Life (unopened) | Stored as recommended | Not explicitly defined by most suppliers, but long-term stability is expected. | General Knowledge |

| Shelf Life (opened) | 1M solution in THF, handled correctly | A shelf life of 6 months is suggested. | [3] |

| Appearance of Degradation | Solution becomes cloudy and develops color | Indicates reaction with atmospheric moisture and CO₂.[1] | [1] |

| Solvent Choice | Hydrocarbon vs. THF | Solutions in hydrocarbons (hexane, toluene) are generally more stable for long-term storage than THF solutions.[4] | [4] |

Experimental Protocols for Stability Assessment

Regularly assessing the molarity of LiHMDS solutions is crucial, especially for opened containers or those stored for extended periods. Titration and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and reliable methods for this purpose.

Titration for Molarity Determination

Principle: A known amount of a protic acid is titrated with the LiHMDS solution using an indicator. The endpoint is signaled by a color change, indicating the complete consumption of the acid.

Reagents and Equipment:

-

Anhydrous diphenylacetic acid (indicator and titrant)

-

Anhydrous THF (solvent)

-